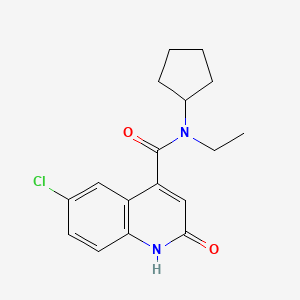![molecular formula C18H22N4O3 B7574187 3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as PP-1 and has a molecular formula of C22H25N5O3. PP-1 is a small molecule inhibitor that has been found to have a variety of biological activities, making it a promising candidate for use in drug development.
作用機序
PP-1 inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, leading to a downstream effect on cell signaling pathways. PP-1 has been found to have a high affinity for several kinases, making it an effective inhibitor.
Biochemical and Physiological Effects:
PP-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. PP-1 has also been found to have anti-inflammatory activity, making it a promising candidate for use in treating inflammatory diseases.
実験室実験の利点と制限
PP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. PP-1 has also been extensively studied, making it a well-characterized compound. However, PP-1 also has limitations, including its specificity for certain kinases and potential off-target effects.
将来の方向性
There are several future directions for research on PP-1. One potential area of research is the development of PP-1 analogs with improved specificity and potency. Another area of research is the use of PP-1 in combination with other anticancer drugs to enhance their efficacy. Additionally, PP-1 could be studied for its potential use in treating other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, PP-1 is a promising compound that has gained significant attention in scientific research. It has been found to have several biological activities, including anticancer and anti-inflammatory activity. PP-1 has several advantages for use in lab experiments, but also has limitations that need to be addressed. Future research on PP-1 could lead to the development of novel therapies for various diseases.
合成法
PP-1 can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)-4-(2-phenylmethoxypropanoyl)piperazine with 3-cyanopyridazine in the presence of a base. The resulting product is then purified using chromatography to obtain pure PP-1.
科学的研究の応用
PP-1 has been extensively studied for its potential use in drug development. It has been found to inhibit the activity of several kinases, including Src, Lck, and Fyn. These kinases play a crucial role in cell signaling and are often overactive in cancer cells. PP-1 has been found to have anticancer activity in several studies, making it a promising candidate for use in cancer therapy.
特性
IUPAC Name |
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-13-15-5-3-2-4-6-15)18(24)22-11-9-21(10-12-22)16-7-8-17(23)20-19-16/h2-8,14H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEQABREVBQBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NNC(=O)C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)

![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
